molecular formula C15H17ClN4O B13823873 5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile

5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile

Cat. No.: B13823873
M. Wt: 304.77 g/mol
InChI Key: UMZIXNSNHUPTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylaminoethyl group, and an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the oxazole ring. The process often includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxazole ring with a chlorophenyl group, typically using a chlorinating agent.

    Attachment of the Dimethylaminoethyl Group: This is usually done through a nucleophilic substitution reaction, where the dimethylaminoethyl group is introduced to the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

  • **Sub

Properties

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

5-[[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]amino]-2-methyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C15H17ClN4O/c1-10-19-13(8-17)15(21-10)18-9-14(20(2)3)11-6-4-5-7-12(11)16/h4-7,14,18H,9H2,1-3H3

InChI Key

UMZIXNSNHUPTEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)NCC(C2=CC=CC=C2Cl)N(C)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.